molecular formula C11H18N2O2 B11756967 3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B11756967
M. Wt: 210.27 g/mol
InChI Key: MMLNYCQVJUFOFU-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the construction of the spirocyclic framework through a series of organic reactions. One efficient method for synthesizing similar spirocyclic compounds involves the stereoselective construction from sugar-derived spirocyclopropane carboxylic acids, utilizing a one-pot ring-opening and cyclization reaction .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions and minimizing the number of steps to reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of RIPK1, a kinase involved in the necroptosis pathway . This inhibition blocks the activation of necroptosis, a form of programmed cell death, which has therapeutic potential in treating various inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one apart is its specific spirocyclic structure, which imparts unique chemical properties and biological activities. Its ability to inhibit RIPK1 with high potency makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-(cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H18N2O2/c14-10-13(7-9-1-2-9)8-11(15-10)3-5-12-6-4-11/h9,12H,1-8H2

InChI Key

MMLNYCQVJUFOFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CC3(CCNCC3)OC2=O

Origin of Product

United States

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